molecular formula C5H5NO4 B071468 2-(5-Hydroxyisoxazol-3-yl)acetic acid CAS No. 178168-21-3

2-(5-Hydroxyisoxazol-3-yl)acetic acid

Cat. No.: B071468
CAS No.: 178168-21-3
M. Wt: 143.1 g/mol
InChI Key: SYRSNTMCCUHBTD-UHFFFAOYSA-N
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Description

2-(5-Hydroxyisoxazol-3-yl)acetic acid is a heterocyclic compound that belongs to the isoxazole family. It is characterized by the presence of a hydroxyl group at the 5-position of the isoxazole ring and an acetic acid moiety attached to the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxyisoxazol-3-yl)acetic acid typically involves the cycloaddition reaction of nitrile oxides with unsaturated compounds. One common method is the (3 + 2) cycloaddition reaction, which proceeds regioselectively to form the isoxazole ring . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxyisoxazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, ketones, and aldehydes, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(5-Hydroxyisoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, as a proteasome inhibitor, it binds to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of ubiquitinated proteins. This can induce apoptosis in cancer cells and has potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Hydroxyisoxazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and acetic acid moiety at the 3-position make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(5-oxo-2H-1,2-oxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c7-4(8)1-3-2-5(9)10-6-3/h2,6H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRSNTMCCUHBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NOC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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